
Dorzolamide, (+/-)-(cis)-
Vue d'ensemble
Description
Dorzolamide, (+/-)-(cis)-, is a non-bacteriostatic sulfonamide derivative and a topical carbonic anhydrase inhibitor. It is primarily used to treat elevated intraocular pressure associated with open-angle glaucoma and ocular hypertension. This compound works by inhibiting the enzyme carbonic anhydrase in the ciliary process, which regulates ion balance and fluid pressure in the eyes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dorzolamide involves multiple steps, starting from the preparation of the thieno[2,3-b]thiopyran-2-sulfonamide core. The key steps include:
Formation of the thieno[2,3-b]thiopyran ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfonamide group: This is achieved through sulfonation reactions using reagents like chlorosulfonic acid.
Ethylamino and methyl substitutions: These are introduced via nucleophilic substitution reactions using ethylamine and methylating agents.
Industrial Production Methods: Industrial production of Dorzolamide typically involves optimizing the synthetic route for large-scale production. This includes:
Batch processing: Ensuring consistent reaction conditions and yields.
Purification: Using techniques like crystallization and chromatography to obtain high-purity Dorzolamide.
Quality control: Implementing rigorous testing to ensure the compound meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions: Dorzolamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can modify the ethylamino and methyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like ethylamine, methyl iodide, or other nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of Dorzolamide with modified functional groups, which can have different pharmacological properties .
Applications De Recherche Scientifique
Therapeutic Applications
-
Management of Glaucoma and Ocular Hypertension
- Dorzolamide is indicated for lowering IOP in patients with open-angle glaucoma or ocular hypertension. It is typically administered as a 2% solution three times daily. Clinical studies have shown that it effectively reduces IOP by approximately 4 to 6 mm Hg at peak levels and 3 to 4.5 mm Hg at trough levels .
- Adjunctive Therapy
- Preoperative Use
Central Corneal Thickness Studies
A study evaluated the long-term effects of dorzolamide on central corneal thickness (CCT) in patients with compromised corneal endothelium. Results indicated a statistically significant increase in CCT after four weeks of treatment compared to placebo, suggesting potential benefits for patients with corneal guttae .
Study Group | Mean CCT Change (μm) | Statistical Significance |
---|---|---|
Dorzolamide | 26.3 | P < .01 |
Placebo | 3.3 | P = .50 |
Management of Macular Edema
In a double-masked crossover study involving patients with retinitis pigmentosa and chronic cystoid macular edema, dorzolamide demonstrated improvement in fluorescein angiograms and subjective visual function assessments .
Efficacy in X-Linked Retinoschisis
A study on patients with X-linked retinoschisis maculopathy showed that topical dorzolamide led to significant improvements in central macular thickness over time, although not all patients experienced corresponding improvements in visual acuity .
Safety Profile
Dorzolamide is generally well tolerated with minimal systemic side effects compared to oral carbonic anhydrase inhibitors. Common adverse effects include a bitter taste and transient local burning or stinging upon administration. Notably, it does not induce the acid-base disturbances associated with systemic carbonic anhydrase inhibitors .
Mécanisme D'action
Dorzolamide exerts its effects by reversibly inhibiting the enzyme carbonic anhydrase II and IV in the ciliary epithelium. This inhibition reduces the secretion of hydrogen ions at the renal tubule, leading to increased renal excretion of sodium, potassium, bicarbonate, and water. Consequently, the production of aqueous humor is decreased, reducing intraocular pressure .
Comparaison Avec Des Composés Similaires
Brinzolamide: Another carbonic anhydrase inhibitor used to treat glaucoma and ocular hypertension.
Acetazolamide: An oral carbonic anhydrase inhibitor used for various conditions, including glaucoma, epilepsy, and altitude sickness.
Methazolamide: Similar to acetazolamide, used for glaucoma and other conditions
Comparison:
Dorzolamide vs. Brinzolamide: Both are topical carbonic anhydrase inhibitors, but Dorzolamide is often preferred due to its lower incidence of local irritation.
Dorzolamide vs. Acetazolamide: Dorzolamide is used topically, while Acetazolamide is administered orally. Dorzolamide has fewer systemic side effects.
Dorzolamide vs. Methazolamide: Methazolamide is less commonly used and has a different side effect profile compared to Dorzolamide
Dorzolamide’s unique ability to inhibit carbonic anhydrase locally in the eye with minimal systemic effects makes it a valuable therapeutic agent in ophthalmology.
Activité Biologique
Dorzolamide, a topical carbonic anhydrase inhibitor (CAI), is primarily used to lower intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. This article delves into the biological activity of dorzolamide, focusing on its pharmacokinetics, mechanism of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.
Dorzolamide selectively inhibits carbonic anhydrase II (CA-II), an enzyme crucial for the production of bicarbonate ions in the ciliary processes of the eye. By inhibiting CA-II, dorzolamide reduces bicarbonate formation, leading to decreased sodium and fluid transport, which ultimately lowers aqueous humor secretion and IOP. Its affinity for CA-II is approximately 4000-fold greater than that for carbonic anhydrase I (CA-I), making it a potent agent for managing elevated IOP .
Pharmacokinetics
Absorption and Distribution:
Dorzolamide is absorbed through the cornea and stroma upon topical application. Studies indicate that systemic absorption occurs, with significant accumulation in red blood cells (RBCs) due to binding with CA-II. The pharmacokinetic parameters are summarized in Table 1.
Parameter | Value |
---|---|
Bioavailability | High (topical) |
Plasma Protein Binding | ~33% |
Volume of Distribution | Limited data available |
Half-Life | Approximately 4 months post-systemic absorption |
Metabolism:
Dorzolamide is metabolized to N-desethyldorzolamide, which has reduced potency against CA-II but retains some inhibitory effects on CA-I. Both the parent compound and its metabolite are primarily excreted unchanged in urine .
Clinical Efficacy
Dorzolamide has been shown to effectively lower IOP when administered as a 2% ophthalmic solution three times daily. Clinical trials demonstrate a reduction in IOP ranging from 17% to 32% , depending on individual patient response . A comparative study highlighted that dorzolamide significantly improved retrobulbar blood flow compared to brinzolamide, suggesting enhanced delivery to target tissues .
Case Study Example:
In a randomized controlled trial involving 253 patients with poorly controlled glaucoma on timolol monotherapy, the fixed combination of dorzolamide and timolol showed superior IOP reduction compared to either drug alone. At the three-month mark, mean reductions were 10.6% for the combination therapy compared to 4.9% for dorzolamide alone and 6.7% for timolol alone .
Safety Profile
Dorzolamide is generally well-tolerated; however, some patients may experience ocular side effects such as burning/stinging upon instillation and conjunctival hyperemia. Systemic absorption can lead to rare adverse effects including renal complications in predisposed individuals . Long-term studies have not demonstrated significant genotoxicity or carcinogenicity associated with dorzolamide use .
Propriétés
IUPAC Name |
(4R,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVUPMFITXYVAF-POYBYMJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152786 | |
Record name | Dorzolamide, (+/-)-(cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120279-90-5 | |
Record name | Dorzolamide, (+/-)-(cis)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dorzolamide, (+/-)-(cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DORZOLAMIDE, (CIS)-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JPI6XU9A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.